4-(2-(3-Ethynylphenoxy)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-Ethynylphenoxy)ethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 2-(3-ethynylphenoxy)ethyl group. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Ethynylphenoxy)ethyl)morpholine typically involves the following steps:
Preparation of 3-Ethynylphenol: This can be achieved through the Sonogashira coupling reaction between 3-iodophenol and acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Formation of 2-(3-Ethynylphenoxy)ethyl Bromide: The 3-ethynylphenol is then reacted with 2-bromoethyl bromide in the presence of a base such as potassium carbonate to form 2-(3-ethynylphenoxy)ethyl bromide.
Nucleophilic Substitution with Morpholine: Finally, the 2-(3-ethynylphenoxy)ethyl bromide is reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Ethynylphenoxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 3-(2-oxoethyl)phenoxy derivatives.
Reduction: Formation of 3-ethylphenoxy derivatives.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
4-(2-(3-Ethynylphenoxy)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of 4-(2-(3-Ethynylphenoxy)ethyl)morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-Phenoxy)ethyl)morpholine: Lacks the ethynyl group, which may result in different biological activities.
4-(2-(3-Methoxyphenoxy)ethyl)morpholine: Contains a methoxy group instead of an ethynyl group, leading to different chemical reactivity and biological properties.
4-(2-(3-Chlorophenoxy)ethyl)morpholine: Contains a chloro group, which can significantly alter its chemical and biological behavior.
Uniqueness
4-(2-(3-Ethynylphenoxy)ethyl)morpholine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(3-ethynylphenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-13-4-3-5-14(12-13)17-11-8-15-6-9-16-10-7-15/h1,3-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFSOZDLKARZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.